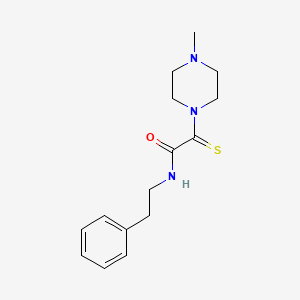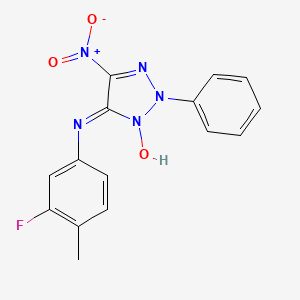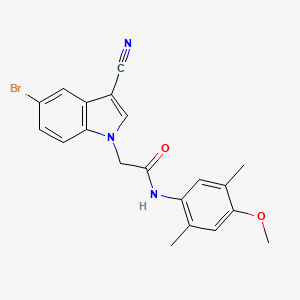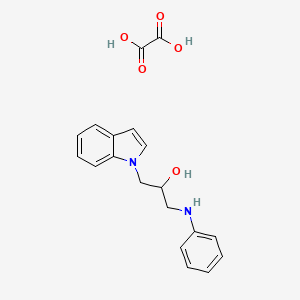![molecular formula C18H26N2O5S B4198007 2-[4-(1-piperidinylsulfonyl)phenoxy]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4198007.png)
2-[4-(1-piperidinylsulfonyl)phenoxy]-N-(tetrahydro-2-furanylmethyl)acetamide
Übersicht
Beschreibung
2-[4-(1-piperidinylsulfonyl)phenoxy]-N-(tetrahydro-2-furanylmethyl)acetamide, commonly known as PSB-0777, is a chemical compound that has gained significant attention in the field of scientific research due to its potential use in the treatment of various diseases.
Wirkmechanismus
PSB-0777 works by inhibiting the activity of specific enzymes and proteins in the body. In particular, it inhibits the activity of a protein called phosphodiesterase 4 (PDE4), which is involved in the regulation of various cellular processes, including inflammation and immune response. By inhibiting the activity of PDE4, PSB-0777 can reduce inflammation and improve immune response, making it a potential treatment option for various diseases.
Biochemical and Physiological Effects:
PSB-0777 has been shown to have various biochemical and physiological effects. In particular, it can reduce inflammation and improve immune response, making it a potential treatment option for various inflammatory and immune-related diseases. PSB-0777 has also been shown to have neuroprotective effects, making it a potential treatment option for neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using PSB-0777 in lab experiments is its ability to inhibit the activity of specific enzymes and proteins, making it a useful tool for studying various cellular processes. However, one of the limitations of using PSB-0777 is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving PSB-0777. One area of research is the development of more potent and selective inhibitors of PDE4, which could improve the effectiveness of PSB-0777 as a treatment option for various diseases. Another area of research is the investigation of the potential use of PSB-0777 in combination with other drugs for the treatment of certain diseases. Additionally, further research is needed to fully understand the potential toxicity of PSB-0777 and its effects on the body.
In conclusion, PSB-0777 is a chemical compound that has shown promising results in various scientific research studies. Its ability to inhibit the activity of specific enzymes and proteins makes it a useful tool for studying various cellular processes. PSB-0777 has potential applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders. However, further research is needed to fully understand its potential toxicity and its effects on the body.
Wissenschaftliche Forschungsanwendungen
PSB-0777 has shown promising results in various scientific research studies. It has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In particular, PSB-0777 has been shown to inhibit the activity of certain enzymes and proteins that play a role in the progression of these diseases.
Eigenschaften
IUPAC Name |
N-(oxolan-2-ylmethyl)-2-(4-piperidin-1-ylsulfonylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5S/c21-18(19-13-16-5-4-12-24-16)14-25-15-6-8-17(9-7-15)26(22,23)20-10-2-1-3-11-20/h6-9,16H,1-5,10-14H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWDSVIDBQBONV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCC3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-phenoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B4197924.png)
![{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B4197930.png)

![5-(3-methoxyphenyl)-N-{5-methyl-1-[2-oxo-2-(3-pyridinylamino)ethyl]-1H-pyrazol-3-yl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4197937.png)
![N-{[(4-chlorophenyl)amino]carbonyl}phenylalanine](/img/structure/B4197939.png)

![methyl 4-{[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]amino}benzoate](/img/structure/B4197945.png)
![2-(4-tert-butylphenoxy)-N-[4-(4-ethyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4197982.png)
![3-iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzonitrile](/img/structure/B4197996.png)

![2-(2-bromo-6-ethoxy-4-{[(3-ethoxypropyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4198015.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(2,3-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4198021.png)

